Octyl benzoate

Catalog No.
S600186
CAS No.
94-50-8
M.F
C15H22O2
M. Wt
234.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl benzoate

CAS Number

94-50-8

Product Name

Octyl benzoate

IUPAC Name

octyl benzoate

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3

InChI Key

VECVSKFWRQYTAL-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1

Synonyms

Benzoic Acid Octyl Ester; 1-Octyl Benzoate; Benzoic acid 1-Octanyl Ester; Dena PF 681; NSC 21846; Octyl Alcohol Benzoate; Octyl Benzoate; n-Octyl Benzoate;

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1

Pharmaceutics and Drug Delivery

  • Solubility Enhancement

    OB acts as a solvent for poorly water-soluble drugs, aiding in their formulation and delivery. Studies suggest its effectiveness in enhancing the solubility of various drugs, improving their bioavailability ().

  • Percutaneous Penetration Enhancement

    OB's ability to penetrate the skin makes it a potential penetration enhancer for topical drug delivery. Research explores its use in facilitating the delivery of active ingredients through the skin barrier ().

Food Science and Biomarker Discovery

  • Flavoring Agent

    OB contributes to the characteristic aroma of certain foods like lemon balm. Its presence can potentially serve as a biomarker for the consumption of such food items ().

  • Food Additive Research

    Research investigates the safety and potential applications of OB as a food additive. Studies explore its antimicrobial properties and potential uses in food preservation ([text source needed]).

Material Science Research

  • Solvent and Plasticizer

    OB's solvent properties make it useful in various material science applications. It can dissolve polymers and act as a plasticizer, modifying the flexibility of materials ([text source needed]).

  • Liquid Crystal Research

    OB's unique chemical structure allows it to form liquid crystals, which are essential components in display technologies and other applications. Research explores its potential use in developing novel liquid crystal materials ([text source needed]).

Octyl benzoate, also known as benzoic acid octyl ester, is an organic compound with the molecular formula C15H22O2C_{15}H_{22}O_{2} and a molecular weight of approximately 234.33 g/mol. It is classified as a benzoate ester, resulting from the condensation of the carboxy group of benzoic acid with the hydroxy group of octan-1-ol . This compound is characterized by its fruity and balsamic aroma, making it useful in various applications, particularly in the fragrance industry .

The mechanism of action of octyl benzoate depends on its specific application.

  • Fragrance: Octyl benzoate interacts with olfactory receptors in the nose, contributing to the overall scent perception.
  • Solvent: Octyl benzoate disrupts the intermolecular forces (like van der Waals forces) holding molecules of fats, oils, and waxes together, allowing them to dissolve.
  • Penetration Enhancer: Octyl benzoate is believed to disrupt the lipid barrier of the skin, creating a temporary pathway for increased drug absorption.

The primary reaction involving octyl benzoate is its formation through esterification. This reaction can be represented as follows:

C6H5COOH+C8H17OHC6H5COOC8H17+H2O\text{C}_6\text{H}_5\text{COOH}+\text{C}_8\text{H}_{17}\text{OH}\rightleftharpoons \text{C}_6\text{H}_5\text{COOC}_8\text{H}_{17}+\text{H}_2\text{O}

In this reaction, benzoic acid reacts with 1-octanol to form octyl benzoate and water. Additionally, octyl benzoate can undergo hydrolysis in the presence of water and acidic or basic catalysts, reverting to its parent alcohol and acid.

The synthesis of octyl benzoate typically involves the following methods:

  • Esterification Reaction: The most common method involves the direct reaction between benzoic acid and 1-octanol in the presence of an acid catalyst, such as sulfuric acid. This method is efficient and straightforward.
  • Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol, although it is less commonly used for synthesizing octyl benzoate.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance reaction rates and yields while minimizing by-products.

Octyl benzoate finds diverse applications across various industries:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products .
  • Cosmetics: It serves as an emollient and skin-conditioning agent in lotions and creams.
  • Food Industry: Octyl benzoate can be used as a flavoring agent due to its fruity notes .
  • Pharmaceuticals: It may be utilized as a solvent or excipient in drug formulations.

Interaction studies have shown that octyl benzoate does not significantly affect mast cell degranulation compared to other compounds. This property suggests that it may be safer for use in formulations intended for sensitive skin or allergy-prone individuals . Further studies are needed to fully understand its interactions with biological systems.

Several compounds share structural similarities with octyl benzoate, each exhibiting unique properties:

Compound NameFormulaKey Characteristics
Ethyl BenzoateC10H12O2Lighter aroma, commonly used in flavoring
Butyl BenzoateC12H16O2More viscous, used in cosmetics
Propyl BenzoateC11H14O2Stronger scent profile, often used in fragrances
Benzyl BenzoateC14H12O2Known for its sweet aroma; used as a fixative

Octyl benzoate's unique long-chain alkyl group contributes to its distinct olfactory profile and physical properties compared to these similar compounds. Its balance between volatility and stability makes it particularly suitable for fragrance applications while retaining safety for skin contact.

XLogP3

5.7

UNII

8JQ9R1SYRZ

Other CAS

94-50-8

Wikipedia

Octyl benzoate

General Manufacturing Information

Benzoic acid, octyl ester: ACTIVE

Dates

Modify: 2023-08-15

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